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Introduction
2-(Difluoromethoxy)phenyl isocyanate is an aromatic isocyanate compound characterized

by the presence of a difluoromethoxy group at the ortho position of the phenyl ring. The

isocyanate functional group (-N=C=O) is highly reactive, making this compound a versatile

building block in organic synthesis. The introduction of the difluoromethoxy group can

significantly modulate the chemical and physical properties of the molecule, including its

reactivity, lipophilicity, and metabolic stability, making it a valuable reagent in the design and

synthesis of novel compounds for pharmaceutical and agrochemical applications.

Physical and Chemical Properties
A comprehensive summary of the known physical and chemical properties of 2-
(Difluoromethoxy)phenyl isocyanate is presented in Table 1. The compound is a clear to

slightly yellow liquid at room temperature with a boiling point of 203 °C.[1] Its density is

approximately 1.317 g/mL at 25 °C.[1] While a specific melting point is not readily available in

the literature, its liquid state at ambient temperatures provides an indication of its physical form.
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Table 1: Physical and Chemical Properties of 2-(Difluoromethoxy)phenyl Isocyanate

Property Value Reference

Molecular Formula C₈H₅F₂NO₂ [1][2]

Molecular Weight 185.13 g/mol [1][2]

Appearance Clear slightly yellow liquid [2]

Boiling Point 203 °C (lit.) [1]

Density 1.317 g/mL at 25 °C (lit.) [1]

Refractive Index (n20/D) 1.492 (lit.) [1]

Flash Point 93 °C (closed cup) [1]

CAS Number 186589-03-7 [1][2]

Synthesis and Purification
Synthesis
The synthesis of 2-(Difluoromethoxy)phenyl isocyanate typically proceeds from its

corresponding aniline precursor, 2-(difluoromethoxy)aniline. The conversion of the amine group

to an isocyanate is a standard transformation in organic chemistry and can be achieved

through phosgenation or by using phosgene equivalents like triphosgene.

Experimental Protocol: Synthesis via Phosgenation using Triphosgene

This protocol is a general procedure for the synthesis of aryl isocyanates from aryl amines

using triphosgene, adapted for the specific synthesis of 2-(Difluoromethoxy)phenyl
isocyanate.

Materials:

2-(Difluoromethoxy)aniline

Triphosgene
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Triethylamine (or another suitable non-nucleophilic base)

Anhydrous dichloromethane (DCM) or another inert solvent (e.g., toluene)

Nitrogen or Argon gas supply

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel,

condenser)

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, a condenser, and a nitrogen/argon inlet, dissolve 2-(difluoromethoxy)aniline

(1 equivalent) in anhydrous dichloromethane.

Cool the solution to 0 °C in an ice bath.

In a separate flask, prepare a solution of triphosgene (0.34 to 0.5 equivalents) in anhydrous

dichloromethane.

Slowly add the triphosgene solution to the stirred solution of the aniline via the dropping

funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

After the addition is complete, slowly add a solution of triethylamine (2.2 to 3 equivalents) in

anhydrous dichloromethane to the reaction mixture. The addition of the base may cause the

reaction to become exothermic, so careful control of the addition rate is necessary to

maintain the temperature.

Once the addition of the base is complete, allow the reaction mixture to warm to room

temperature and stir for an additional 2-4 hours, or until the reaction is complete as

monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance

of the N-H stretch of the starting amine and appearance of the -N=C=O stretch of the

isocyanate).

Upon completion, the reaction mixture can be filtered to remove the triethylamine

hydrochloride salt. The filtrate is then concentrated under reduced pressure to yield the

crude 2-(Difluoromethoxy)phenyl isocyanate.
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Logical Workflow for Synthesis
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Caption: General workflow for the synthesis of 2-(Difluoromethoxy)phenyl isocyanate.

Purification
The crude product can be purified by vacuum distillation to obtain the final, high-purity 2-
(Difluoromethoxy)phenyl isocyanate.

Experimental Protocol: Purification by Vacuum Distillation
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Materials:

Crude 2-(Difluoromethoxy)phenyl isocyanate

Vacuum distillation apparatus (distillation flask, fractionating column, condenser, receiving

flask)

Vacuum pump

Heating mantle

Inert gas supply

Procedure:

Set up the vacuum distillation apparatus. Ensure all glassware is dry.

Transfer the crude 2-(Difluoromethoxy)phenyl isocyanate to the distillation flask.

Slowly and carefully apply vacuum to the system.

Gently heat the distillation flask using a heating mantle.

Collect the fraction that distills at the appropriate boiling point and pressure. For aryl

isocyanates, the distillation is typically carried out at reduced pressure to avoid thermal

decomposition.

The purified product should be collected in a flask under an inert atmosphere and stored in a

cool, dry place.

Spectroscopic Characterization
The structure of 2-(Difluoromethoxy)phenyl isocyanate can be confirmed by various

spectroscopic methods.

Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp

absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group.
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This peak typically appears in the region of 2250-2285 cm⁻¹. The presence of this band is a

clear indicator of the successful formation of the isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the

aromatic protons and the single proton of the difluoromethoxy group. The aromatic protons will

appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The difluoromethoxy

proton will appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbon of

the difluoromethoxy group, and the highly deshielded carbon of the isocyanate group. The

isocyanate carbon typically appears in the range of δ 120-140 ppm. The difluoromethoxy

carbon will appear as a triplet due to C-F coupling.

Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The electron

ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z

185, corresponding to the molecular formula C₈H₅F₂NO₂. Fragmentation patterns would likely

involve the loss of the isocyanate group or parts of the difluoromethoxy group.

Reactivity and Applications in Drug Development
The isocyanate group is a powerful electrophile that readily reacts with nucleophiles such as

alcohols, amines, and water. This reactivity makes 2-(Difluoromethoxy)phenyl isocyanate a

valuable synthon for the preparation of a wide range of derivatives, including ureas,

carbamates, and other heterocyclic compounds.

The incorporation of the difluoromethoxy group is a common strategy in medicinal chemistry to

enhance the metabolic stability and lipophilicity of drug candidates. The C-F bond is

significantly stronger than the C-H bond, making the difluoromethoxy group less susceptible to

metabolic degradation.

While specific signaling pathways directly modulated by 2-(Difluoromethoxy)phenyl
isocyanate are not extensively documented, its derivatives, particularly ureas, are a well-

established class of enzyme inhibitors. For instance, diaryl ureas are known to act as inhibitors
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of various kinases and other enzymes. The general mechanism involves the urea moiety

forming key hydrogen bond interactions within the active site of the target protein.

Hypothetical Signaling Pathway Inhibition by a Urea Derivative

The following diagram illustrates a hypothetical scenario where a urea derivative of 2-
(Difluoromethoxy)phenyl isocyanate acts as a kinase inhibitor, blocking a signaling pathway

involved in cell proliferation.

Hypothetical Kinase Signaling Pathway
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Caption: Hypothetical inhibition of a kinase signaling pathway by a urea derivative.

Safety and Handling
2-(Difluoromethoxy)phenyl isocyanate is a hazardous chemical and should be handled with

appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in

contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause an allergic

skin reaction or asthma-like symptoms or breathing difficulties if inhaled. Personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times

when handling this compound. Store in a cool, dry, and well-ventilated area away from

incompatible materials such as water, alcohols, and amines.

Conclusion
2-(Difluoromethoxy)phenyl isocyanate is a valuable and versatile reagent in organic

synthesis with significant potential in the field of drug discovery and development. Its unique

combination of a reactive isocyanate group and a metabolically robust difluoromethoxy moiety

makes it an attractive building block for the creation of novel bioactive molecules. Further

research into its specific biological targets and mechanisms of action could unveil new

therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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